molecular formula C7H3F4NO2 B6161128 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1804409-47-9

5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B6161128
CAS No.: 1804409-47-9
M. Wt: 209.1
InChI Key:
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Description

5-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its unique structural features, which include a fluorine atom at the 5-position and a trifluoromethyl group at the 4-position of the pyridine ring. These fluorine-containing groups impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyridine compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both fluorine and trifluoromethyl groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.

Properties

CAS No.

1804409-47-9

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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